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Introduction

α-Diazoacetates are valuable reagents in organic synthesis, serving as precursors for a variety

of important transformations, including cyclopropanations, C-H insertions, and Wolff

rearrangements.[1][2] The use of N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as N,N'-

ditosylhydrazine, offers a convenient and efficient method for the synthesis of α-diazoacetates

from the corresponding α-bromoacetates.[1][3][4] This approach avoids the use of potentially

explosive and toxic reagents like diazomethane, providing a safer and more practical

alternative for laboratory and industrial applications.[3] The reagent itself is a stable, crystalline

solid that is easy to handle and can be stored for extended periods without decomposition.[1]

This method is notable for its operational simplicity, short reaction times, and the facile removal

of water-soluble byproducts.[1][3] The reaction proceeds by treating an α-bromoacetate with

N,N'-ditosylhydrazine in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene

(DBU), at low temperatures.[1]

Key Features:

Safety: Circumvents the use of hazardous reagents like diazomethane.

Stability: N,N'-Ditosylhydrazine is a stable, crystalline solid.[1]
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Efficiency: The reaction typically proceeds in high yields with short reaction times.[1][4]

Versatility: Applicable to a range of α-bromoacetates for the synthesis of various α-

diazoacetates.[3]

Simplicity: The experimental procedure and workup are straightforward.[3]

Quantitative Data Summary
The synthesis of various α-diazoacetates using N,N'-ditosylhydrazine and an α-bromoacetate

has been reported with good to excellent yields. The following table summarizes the yields for a

selection of substrates as described in the literature.

Entry
R Group of Ester
(R-OCOCH₂Br)

Product (R-
OCOCHN₂)

Yield (%)

1 Benzyl Benzyl diazoacetate 81

2 Methyl Methyl diazoacetate 65

3 Ethyl Ethyl diazoacetate 75

4 t-Butyl t-Butyl diazoacetate 88

5 Phenethyl
Phenethyl

diazoacetate
85

6 4-Nitrobenzyl
4-Nitrobenzyl

diazoacetate
91

7 4-Methoxybenzyl
4-Methoxybenzyl

diazoacetate
84

8 2-Naphthylmethyl
2-Naphthylmethyl

diazoacetate
86

Table adapted from Organic Syntheses, Vol. 89, pp. 501-509 (2012).[3]
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Protocol 1: Synthesis of N,N'-Bis(P-
toluenesulfonyl)hydrazine
This protocol describes the preparation of the key reagent, N,N'-ditosylhydrazine, from p-

toluenesulfonyl hydrazide and p-toluenesulfonyl chloride.

Materials:

p-Toluenesulfonyl hydrazide

p-Toluenesulfonyl chloride

Dichloromethane (CH₂Cl₂)

Pyridine

n-Hexane

Water (H₂O)

Acetone

Diethyl ether (Et₂O)

Equipment:

Three-necked round-bottomed flask

Internal thermocouple temperature probe

Pressure-equalizing dropping funnel

Overhead mechanical stirrer

Ice bath

Büchner funnel with a medium-porosity fritted disk

Vacuum filtration apparatus

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b085308?utm_src=pdf-body
https://www.benchchem.com/product/b085308?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

A 3-L, three-necked round-bottomed flask is equipped with an internal thermocouple, a

dropping funnel, and a mechanical stirrer.

The flask is charged with p-toluenesulfonyl hydrazide (25.8 g, 134 mmol, 1.00 equiv) and p-

toluenesulfonyl chloride (33.2 g, 174 mmol, 1.30 equiv) in 134 mL of CH₂Cl₂.[3]

The resulting suspension is stirred and cooled in an ice bath.

Pyridine (14.1 mL, 174 mmol, 1.30 equiv) is added dropwise over 5 minutes, ensuring the

internal temperature does not exceed 10 °C. The mixture will become homogeneous and

yellow, with a white precipitate forming within 3 minutes.[3]

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[3]

n-Hexane (200 mL) and H₂O (300 mL) are added, and the mixture is stirred in an ice bath for

15 minutes.[3]

The white precipitate is collected by suction filtration using a Büchner funnel and washed

with ice-cooled Et₂O (200 mL).[3]

The solid is dried under vacuum.

For recrystallization, the solid is dissolved in boiling acetone (320 mL), and H₂O (150 mL) is

slowly added.[3]

The mixture is cooled in an ice bath for 1 hour to induce crystallization.

The white precipitate is collected by suction filtration, washed with ice-cooled Et₂O (100 mL),

and dried under vacuum over P₂O₅ to yield N,N'-ditosylhydrazine.[3]

Protocol 2: Synthesis of Benzyl Diazoacetate
This protocol details the synthesis of a representative α-diazoacetate, benzyl diazoacetate,

from benzyl bromoacetate and the previously synthesized N,N'-ditosylhydrazine.

Materials:
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Benzyl bromoacetate

N,N'-Ditosylhydrazine

Tetrahydrofuran (THF), anhydrous

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

Diethyl ether (Et₂O)

Water (H₂O)

Brine

Sodium sulfate (Na₂SO₄), anhydrous

Silica gel for column chromatography

Equipment:

Round-bottomed flask

Argon or nitrogen inert atmosphere setup

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Chromatography column

Procedure:
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A round-bottomed flask is flushed with argon and charged with benzyl bromoacetate (13.8 g,

60.2 mmol, 1.00 equiv) and 300 mL of anhydrous THF.[3]

N,N'-Ditosylhydrazine (30.8 g, 90.4 mmol, 1.50 equiv) is added to the flask.[3]

The suspension is stirred and cooled in an ice bath.

DBU (35.9 mL, 241 mmol, 4.00 equiv) is added dropwise over 5 minutes, maintaining the

internal temperature below 20 °C. The reaction mixture will become homogeneous and turn

yellow.[3]

The reaction is stirred for 30 minutes, and completion is monitored by TLC.[3]

Saturated aqueous NaHCO₃ solution (30 mL) is added to quench the reaction.[3]

The reaction mixture is poured into a separatory funnel containing Et₂O (200 mL) and H₂O

(300 mL).[3]

The layers are separated, and the aqueous phase is extracted twice with Et₂O (2 x 200 mL).

[3]

The combined organic layers are washed with brine (200 mL) and dried over anhydrous

Na₂SO₄.[3]

The solution is filtered, and the solvent is removed by rotary evaporation to yield the crude

product.[3]

The crude benzyl diazoacetate is purified by silica gel column chromatography.[3]
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Caption: Reaction scheme for the synthesis of α-diazoacetates.
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Caption: Experimental workflow for α-diazoacetate synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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